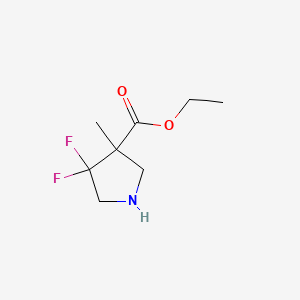

Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H13F2NO2 |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

ethyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H13F2NO2/c1-3-13-6(12)7(2)4-11-5-8(7,9)10/h11H,3-5H2,1-2H3 |

InChI Key |

QREROJTXMRISJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CNCC1(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques can further optimize the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Azides or other substituted derivatives.

Scientific Research Applications

Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased stability and hydrophobicity.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate and related compounds:

Key Comparisons

Ring Size and Conformation

- Pyrrolidine vs. Piperidine: The target compound’s 5-membered pyrrolidine ring exhibits greater puckering (non-planar conformation) compared to the 6-membered piperidine analogue. Ring puckering coordinates, as defined by Cremer and Pople , influence steric interactions and binding affinity.

- Fluorination Effects : The 4,4-difluoro substitution in the target compound increases electronegativity and stabilizes the ring’s chair-like conformation, whereas the 4,4-dimethyl analogue (CAS: 90609-07-7) lacks this electronic modulation, leading to higher lipophilicity but lower metabolic resistance .

Functional Group Variations

- Ethyl Carboxylate vs. Ketone : The ethyl ester in the target compound provides hydrolytic stability under physiological conditions, whereas the 2-oxo group in Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate introduces polarity, increasing aqueous solubility but also reactivity toward nucleophiles .

- Methyl vs. Trifluoromethyl Substituents : The 3-methyl group in the target compound offers moderate steric hindrance, while trifluoromethyl groups in patent derivatives (e.g., EP 4374877A2) enhance both hydrophobicity and electron-withdrawing effects, critical for target binding in kinase inhibitors .

Biological Activity

Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of difluoro and methyl substituents enhances its pharmacological properties. The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolidine ring followed by carboxylation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as against specific pathogens. This suggests a strong potential for developing new antimicrobial agents based on this compound .

Antiviral Properties

The compound has also shown promise in antiviral applications. In vitro studies suggest that derivatives related to this compound can inhibit viral replication at early stages of the viral lifecycle. For instance, similar compounds demonstrated IC50 values indicating effective inhibition against viruses such as dengue and other enveloped viruses .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including nitric oxide synthase (nNOS), which plays a crucial role in several physiological processes. Inhibitors of nNOS have been explored for their potential therapeutic effects in neurodegenerative diseases .

- Receptor Binding : this compound has been studied for its binding affinity to certain receptors involved in neurotransmission and inflammation pathways. This receptor interaction can modulate physiological responses and contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties against a panel of pathogens including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated potent inhibition with MIC values ranging from to .

- Antiviral Activity : Another study focused on the antiviral potential against dengue virus serotype 2 (DENV2). The compound exhibited significant inhibitory activity with an IC50 value of , showcasing a selectivity index that indicates favorable therapeutic potential .

Data Summary Table

| Biological Activity | MIC/IC50 Values | Target Pathogen/Virus |

|---|---|---|

| Antimicrobial | E. coli, Klebsiella pneumoniae, Staphylococcus aureus | |

| Antiviral | Dengue virus serotype 2 | |

| nNOS Inhibition | Not specified | Neuronal nitric oxide synthase |

Q & A

Q. Advanced

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study solvation effects and flexibility of the pyrrolidine ring.

- Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) in related structures from the Cambridge Structural Database .

- Docking Studies (AutoDock Vina) : Predict binding modes to biological targets like enzymes or receptors, using optimized geometries from Gaussian .

What strategies mitigate diastereomer formation during fluorination or esterification steps?

Q. Advanced

- Steric Control : Bulky protecting groups (e.g., tert-butyl) on the pyrrolidine nitrogen reduce unwanted stereoisomers.

- Low-Temperature Fluorination : Slow addition of difluoro reagents (e.g., DAST) at -78°C minimizes epimerization.

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in situ IR to halt reactions at intermediate stages favoring the desired diastereomer .

How can researchers validate the compound’s structural integrity in novel derivatives?

Q. Advanced

- Tandem MS/MS : Fragment ions (e.g., loss of CO2Et) confirm functional group stability.

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve ambiguities in substituent positioning, especially for fluorinated analogs. SHELXL refinement with TWINABS accounts for potential twinning .

- Vibrational Spectroscopy : Compare experimental IR frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with computed spectra .

What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Q. Advanced

- Process Chemistry Adjustments : Transition from batch to flow reactors for exothermic fluorination steps.

- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor real-time reaction progress.

- Crystallization Engineering : Seed crystals of the desired enantiomer during recrystallization to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.